

# An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-bromo-3-hydroxypicolinate

Cat. No.: B580684

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## Abstract

**Methyl 5-bromo-3-hydroxypicolinate** is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.<sup>[1]</sup> This technical guide provides a summary of its known structural and chemical properties. However, it is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and data on its biological activity are not extensively available in the public domain. This document compiles the available information from various sources to serve as a foundational reference for researchers.

## Chemical Structure and Properties

**Methyl 5-bromo-3-hydroxypicolinate** is a substituted picolinic acid ester. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester group at the 2-position.

Structure:

Table 1: General and Physicochemical Properties of **Methyl 5-bromo-3-hydroxypicolinate**

Property	Value	Source
CAS Number	1242320-57-5	[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	232.03 g/mol	[1]
Physical Form	Solid	[2]
Purity	Typically ≥97%	
Storage Conditions	2-8°C, under inert gas	[1]

Note: Specific quantitative data for properties such as melting point, boiling point, and density are not readily available in published literature.

## Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 5-bromo-3-hydroxypicolinate**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry, are not publicly available. The characterization of related pyridine derivatives is well-established in the scientific literature, and it is anticipated that this compound would exhibit spectral features consistent with its structure.[3][4][5][6]

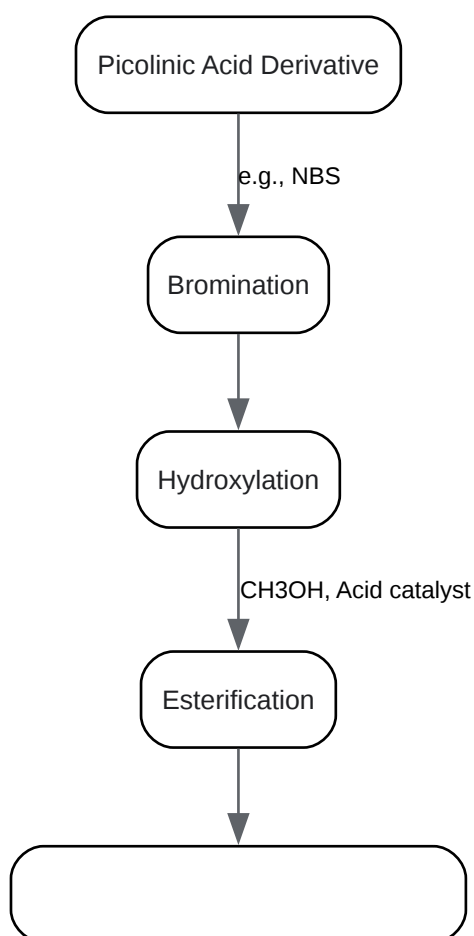
- <sup>1</sup>H NMR: Expected signals would include peaks corresponding to the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, hydroxyl, and methyl ester substituents.
- <sup>13</sup>C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a brominated pyridine derivative.

## Synthesis and Purification

Specific, detailed experimental protocols for the synthesis and purification of **Methyl 5-bromo-3-hydroxypicolinate** are not described in the available scientific literature. However, general synthetic strategies for substituted picolinates often involve multi-step sequences starting from commercially available pyridine derivatives. These can include halogenation, nitration, reduction, and esterification reactions.

A plausible, though unverified, synthetic approach could involve the bromination and hydroxylation of a suitable picolinic acid precursor, followed by esterification.

Hypothetical Synthetic Workflow:



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Caption: A generalized, hypothetical workflow for the synthesis of **Methyl 5-bromo-3-hydroxypicolinate**.

Purification would likely involve standard techniques such as recrystallization or column chromatography.

## Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of **Methyl 5-bromo-3-hydroxypicolinate** or its involvement in any specific signaling pathways. Its primary documented application is as a building block for the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.<sup>[1]</sup> Substituted pyridine scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and enzyme inhibition.<sup>[7][8][9][10][11]</sup> Therefore, derivatives of **Methyl 5-bromo-3-hydroxypicolinate** could potentially be explored for various therapeutic applications. The presence of the picolinate moiety suggests potential for metal chelation, a property utilized in some drug delivery systems.<sup>[12][13]</sup>

Due to the absence of data on biological activity, no signaling pathway diagrams can be provided.

## Safety Information

Based on available safety data sheets, **Methyl 5-bromo-3-hydroxypicolinate** is associated with the following hazards:

Table 2: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:<sup>[2]</sup>

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**Methyl 5-bromo-3-hydroxypicolinate** is a commercially available chemical intermediate with a defined structure. While its potential as a precursor for bioactive molecules is evident from the broader class of substituted pyridines, there is a notable lack of specific, in-depth technical data in the public domain. Further research is required to elucidate its detailed physicochemical properties, develop and publish standardized experimental protocols for its synthesis and analysis, and to explore its potential biological activities. This guide serves as a summary of the currently available information and highlights the existing data gaps for the scientific community.

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Address: 3281 E Guasti Rd  
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